1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-ethyl-4-ethynyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-4-8-6-10(5-2)9-7(8)3/h1,6H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIMZOKZTNLMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole typically involves the reaction of ethylhydrazine with propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nucleophile-substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition rates. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Selvam et al. (2014) | This compound | Antimicrobial | 85% inhibition against E. coli at 50 µg/mL |
| Burguete et al. (2015) | Similar Pyrazole Derivatives | Antimicrobial | Effective against MTB strain H37Rv with 98% inhibition |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structure allows it to interact with key enzymes involved in tumor growth, particularly targeting pathways such as BRAF(V600E) and EGFR.
| Study | Compound Tested | Target Pathway | Findings |
|---|---|---|---|
| Bandgar et al. (2016) | This compound | BRAF(V600E) Inhibition | Significant reduction in cell viability in cancer cell lines |
Biological Research
Mechanism of Action
The mechanism of action for this compound involves interaction with specific biological macromolecules, including enzymes and receptors. This interaction can disrupt cellular processes essential for microbial growth or cancer cell survival.
Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibition, it was found that the compound effectively inhibited certain kinases involved in cancer progression, leading to decreased proliferation of cancer cells.
Material Science
Synthesis of New Materials
Beyond its biological applications, this compound serves as a building block in the synthesis of novel materials. Its unique chemical properties allow it to be incorporated into polymers and coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-ethyl-4-ethynyl-3-methyl-1H-pyrazole becomes apparent when compared to related pyrazole derivatives. Below is a detailed comparison based on substituent effects, synthesis, physicochemical properties, and applications:
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Observations:
Substituent Effects on Reactivity and Applications :
- The ethynyl group in this compound enables conjugation and participation in click chemistry, contrasting with trifluoromethyl (electron-withdrawing) in or sulfonyl (electron-deficient) groups in , which enhance stability and agrochemical activity.
- Halogenated derivatives (e.g., 4-chloro in ) exhibit enhanced electrophilicity, making them intermediates for further substitution.
Synthetic Methodologies: Sonogashira coupling is critical for introducing ethynyl/phenylethynyl groups (e.g., 69.7% yield in ), while cyclization dominates industrial routes (e.g., 46.8% yield in ). Crystallographic data (e.g., ) reveal intramolecular hydrogen bonding (C–H⋯O/N), stabilizing molecular configurations.
Biological and Industrial Relevance :
- Agrochemicals : Derivatives with pyridyl or trifluoromethyl groups (e.g., ) are prioritized for pest control.
- Pharmaceuticals : Azetidine- and pyrrolidine-substituted pyrazoles (e.g., ) are explored for antimicrobial and kinase-inhibitory activities.
Contradictions and Limitations:
Biological Activity
1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and potential pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a five-membered ring structure containing two nitrogen atoms, characterized by its ethynyl and methyl substitutions. The synthesis typically involves the reaction of ethylhydrazine with propargyl bromide under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various microbial strains, potentially through the inhibition of specific enzymes involved in microbial metabolism. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism is believed to involve the modulation of cellular pathways related to cell survival and proliferation. Notably, it has shown sub-micromolar inhibition of lactate production in highly glycolytic cancer cells, indicating its potential as a lactate dehydrogenase inhibitor .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth and cancer cell metabolism.
- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to cell death.
These interactions suggest a multifaceted mechanism where the compound modulates various biological pathways, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is essential:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 1-Methyl-4-ethynyl-3-phenyl-1H-pyrazole | Different substitution pattern | Moderate anticancer activity |
| 1-Ethyl-3-methyl-4-phenyl-1H-pyrazole | Variation in side chains | Limited antimicrobial activity |
| 1-Methyl-3-ethyl-4-ethynyl-1H-pyrazole | Similar structure but different ethynyl position | Enhanced antimicrobial properties |
This table illustrates how variations in chemical structure influence biological activity, highlighting the distinctiveness of this compound.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .
- Anticancer Study : In vitro tests on A549 and HeLa cell lines showed that treatment with 10 µM of this compound resulted in over 50% cell death after 48 hours, indicating potent anticancer effects .
Q & A
Basic Research Question
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity. For example, ethyl and methyl signals appear at δ 1.2–1.5 ppm (triplet) and δ 2.3–2.5 ppm (singlet), respectively .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, as applied to ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate .
- HPLC-MS: Validates molecular weight (e.g., ESI-MS m/z ~200–300) and purity (>95%) .
Methodological Tip: Combine NMR with IR spectroscopy to identify ethynyl C≡C stretches (~2100 cm⁻¹) .
How do structural modifications at the ethynyl group influence the biological activity of pyrazole derivatives?
Advanced Research Question
The ethynyl group enhances rigidity and π-orbital interactions, impacting bioactivity:
- Antimicrobial Activity: Ethynyl-substituted pyrazoles exhibit improved binding to bacterial enzymes (e.g., DNA gyrase) compared to alkyl analogs .
- Pharmacokinetics: Ethynyl groups increase metabolic stability by resisting oxidation, as seen in triazole-pyrazole hybrids .
Table 2: Substituent Effects on Bioactivity
| Substituent | Target Activity | Mechanism Insight | Reference |
|---|---|---|---|
| Ethynyl | Antimicrobial | Enhanced enzyme inhibition | |
| Ethyl/Methyl | Anti-inflammatory | Steric hindrance modulation |
What strategies can resolve contradictions in biological activity data across studies on similar pyrazole compounds?
Advanced Research Question
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assays: Replicate studies under identical conditions (e.g., cell lines, dosage) .
- Structural Reanalysis: Use X-ray/NMR to confirm if synthetic byproducts (e.g., regioisomers) skew results .
- Meta-Analysis: Compare datasets from multiple studies to identify trends (e.g., ethyl vs. methyl substitutions) .
Case Study: Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate showed no anticancer activity despite structural similarity to active analogs, highlighting the need for target-specific screening .
How does the ethyl group at the 1-position affect the stability and reactivity of the pyrazole ring?
Basic Research Question
- Steric Effects: The ethyl group increases steric bulk, reducing nucleophilic attack at the 1-position .
- Electronic Effects: Electron-donating ethyl groups stabilize the pyrazole ring via hyperconjugation, as evidenced by NMR chemical shifts in ethyl-substituted derivatives .
- Thermal Stability: Ethyl groups enhance thermal stability (TGA data shows decomposition >200°C in related compounds) .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification: Column chromatography is impractical at scale; switch to recrystallization or distillation .
- Catalyst Recovery: Implement flow chemistry to recycle Cu catalysts .
- Safety: Ethynyl reagents are explosive; use controlled addition protocols .
Scalable Protocol:
Batch Reactor Setup: Use reflux conditions with automated temperature control.
Work-Up: Liquid-liquid extraction instead of column chromatography.
Quality Control: In-line HPLC monitoring for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
